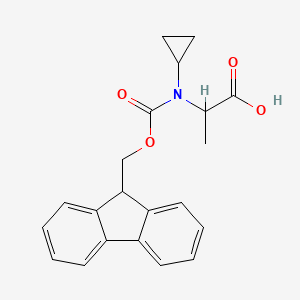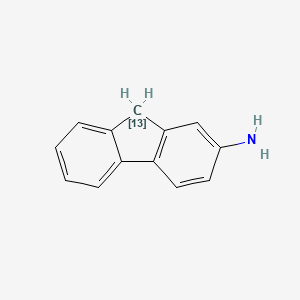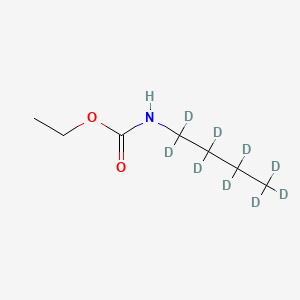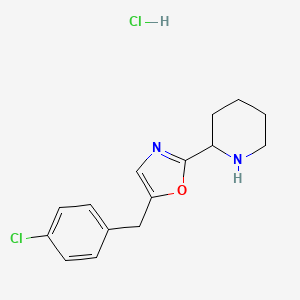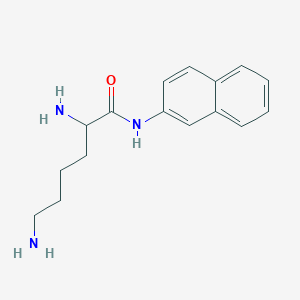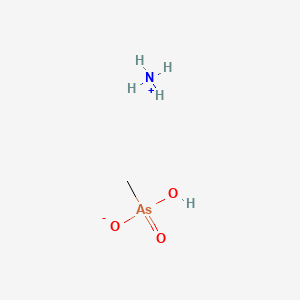
Monoammonium methanearsonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsonic acid, methyl-, monoammonium salt (9CI): , also known by its CAS number 2321-53-1, is an organoarsenic compound. It is a derivative of methylarsonic acid and is characterized by the presence of a methyl group attached to the arsenic atom. This compound is typically found as a white, water-soluble solid and is used in various industrial and agricultural applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of arsonic acid, methyl-, monoammonium salt involves the reaction of arsenous acid with methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired product.
化学反応の分析
Types of Reactions: Arsonic acid, methyl-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to lower oxidation state arsenic compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield arsenic pentoxide, while reduction can produce arsine derivatives .
科学的研究の応用
Chemistry: In chemistry, arsonic acid, methyl-, monoammonium salt is used as a precursor for the synthesis of other organoarsenic compounds. It is also employed in various analytical techniques to study arsenic chemistry .
Biology and Medicine: In biological research, this compound is used to study the effects of arsenic on cellular processes. It has applications in toxicology to understand the mechanisms of arsenic toxicity and its impact on human health .
Industry: Industrially, arsonic acid, methyl-, monoammonium salt is used as a herbicide and fungicide, particularly in the cultivation of cotton and rice. It helps control unwanted vegetation and fungal infections, thereby improving crop yield .
作用機序
The mechanism of action of arsonic acid, methyl-, monoammonium salt involves its interaction with cellular components. The compound can interfere with enzyme function by binding to thiol groups, leading to the inhibition of critical metabolic pathways. This results in cellular toxicity and can cause cell death. The molecular targets include enzymes involved in cellular respiration and DNA synthesis .
類似化合物との比較
Methylarsonic acid: A closely related compound with similar chemical properties but without the ammonium salt form.
Disodium methyl arsonate: Another derivative used as a herbicide with different solubility and application properties.
Uniqueness: Arsonic acid, methyl-, monoammonium salt is unique due to its specific ammonium salt form, which affects its solubility and reactivity. This makes it particularly useful in certain industrial applications where other derivatives may not be as effective .
特性
CAS番号 |
2321-53-1 |
|---|---|
分子式 |
CH8AsNO3 |
分子量 |
157.00 g/mol |
IUPAC名 |
azanium;hydroxy(methyl)arsinate |
InChI |
InChI=1S/CH5AsO3.H3N/c1-2(3,4)5;/h1H3,(H2,3,4,5);1H3 |
InChIキー |
MLWMZTRCXNCAPF-UHFFFAOYSA-N |
正規SMILES |
C[As](=O)(O)[O-].[NH4+] |
関連するCAS |
124-58-3 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



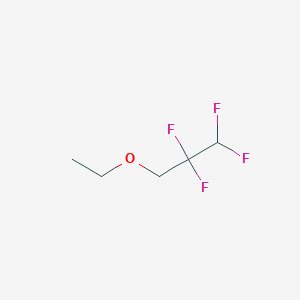
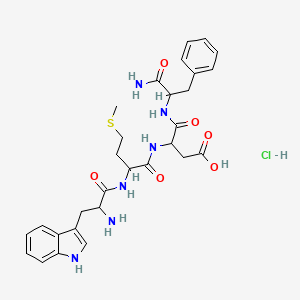


![5,6,7,8-Tetrahydro-2-(pyridin-4-yl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12301089.png)


![Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate](/img/structure/B12301107.png)
